

Technical Guide: 1-Ethynyl-2-fluorobenzene

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Compound of Interest

Compound Name: 1-Ethynyl-2-fluorobenzene

CAS No.: 766-49-4

Cat. No.: B1630581

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Precision Engineering of Fluorinated Scaffolds in Drug Discovery

Executive Summary

1-Ethynyl-2-fluorobenzene (CAS: 766-49-4), also known as 2-fluorophenylacetylene, is a critical fluorinated building block in modern medicinal chemistry and materials science.^{[1][2][3]} Its strategic value lies in the ortho-fluorine substitution, which exerts unique electronic and steric influences on the terminal alkyne. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic protocols, and applications in "Click Chemistry" (CuAAC) and Sonogashira cross-coupling, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Physicochemical Profile

Precise stoichiometry is the bedrock of reproducible synthesis. The following data aggregates experimental and computed values to ensure accurate molarity calculations.

Table 1: Core Physical Data

Property	Value	Unit	Notes
Molecular Weight	120.12	g/mol	Standard Atomic Weights
Monoisotopic Mass	120.0375	Da	For High-Res MS (HRMS)
Molecular Formula		-	-
CAS Number	766-49-4	-	-
Boiling Point	40 - 42	°C	@ 12 mmHg (Reduced Pressure)
Boiling Point (Atm)	~150	°C	Predicted @ 760 mmHg
Density	1.06	g/mL	@ 25 °C
Refractive Index	1.526	-	-
Appearance	Colorless to light brown	-	Liquid



Critical Handling Note: While the atmospheric boiling point is ~150°C, the compound is volatile. Evaporation during concentration steps (rotary evaporation) must be monitored carefully. Do not exceed 30°C bath temperature under high vacuum (<10 mbar).

The Fluorine Effect in Medicinal Chemistry

Why select the ortho-fluoro isomer over the meta or para analogues? The decision is rarely arbitrary; it is driven by bioisosteric and conformational control.

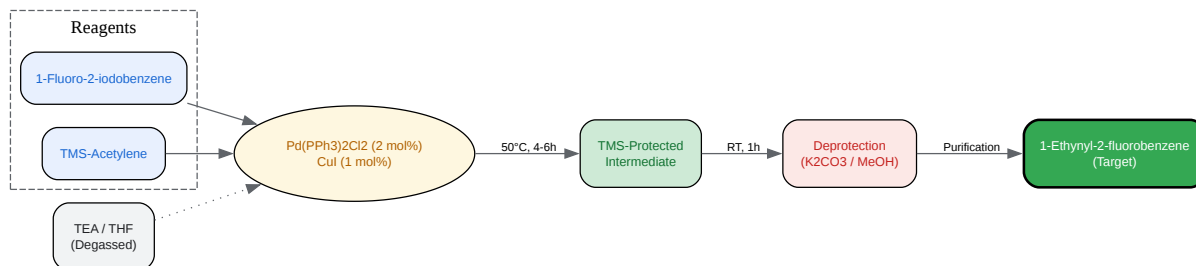
- **Metabolic Stability:** The C-F bond (approx. 116 kcal/mol) is highly resistant to Cytochrome P450 oxidation. Placing fluorine at the ortho position blocks labile metabolic sites on the phenyl ring, extending the half-life () of the final drug candidate.
- **Conformational Locking:** The fluorine atom acts as a weak hydrogen bond acceptor. In biaryl systems derived from this alkyne, the ortho-fluorine can induce a specific twist angle via electrostatic repulsion with lone pairs or attraction to amide hydrogens, locking the molecule into a bioactive conformation.
- **pKa Modulation:** The high electronegativity of fluorine lowers the pKa of the terminal alkyne proton (~24-25), making it slightly more acidic and reactive in metallation steps compared to non-fluorinated phenylacetylene.

Synthetic Protocol: Sonogashira Coupling & Deprotection

The industrial standard for accessing **1-ethynyl-2-fluorobenzene** is the Sonogashira Cross-Coupling of 1-fluoro-2-iodobenzene with trimethylsilylacetylene (TMSA), followed by desilylation.

Workflow Visualization

The following diagram outlines the catalytic cycle and process flow.



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Figure 1: Step-wise synthesis flow from aryl halide to terminal alkyne.

Detailed Methodology

This protocol is designed to be self-validating: the color changes and TLC spots serve as checkpoints.

Step 1: Coupling (Formation of TMS-intermediate)

- Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Cycle argon/vacuum 3 times to remove oxygen (Critical: promotes homocoupling of the alkyne to form diynes).
- Charge: Add 1-fluoro-2-iodobenzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.01 equiv).
- Solvent: Add anhydrous Triethylamine (TEA) (or a 1:1 THF/TEA mix). Degas the solvent prior to addition.

- Initiation: Add Trimethylsilylacetylene (TMSA) (1.2 equiv) dropwise via syringe.
 - Observation: The solution will darken (yellow brown/black) as the Pd(0) species generates and the cycle begins. Salts () will precipitate.
- Reaction: Stir at room temperature for 30 mins, then heat to 50°C for 4-6 hours.
 - Validation: Check TLC (Hexane). The starting iodide spot should disappear.

Step 2: Desilylation (Deprotection)

- Workup Step 1: Filter the reaction mixture through a Celite pad to remove Pd/Cu residues. Concentrate the filtrate.
- Reaction: Redissolve the crude oil in Methanol (MeOH). Add Potassium Carbonate () (1.5 equiv). Stir at room temperature for 1 hour.
 - Mechanism:^[4]^[5] Methoxide attacks the silicon atom, releasing the terminal alkyne.
- Purification: Dilute with water, extract with Pentane or Diethyl Ether (avoid DCM if possible to prevent halogen exchange traces, though rare). Wash with brine. Dry over .
- Isolation: Carefully concentrate under reduced pressure (keep bath <30°C). Purify via short-path silica column chromatography (100% Pentane).

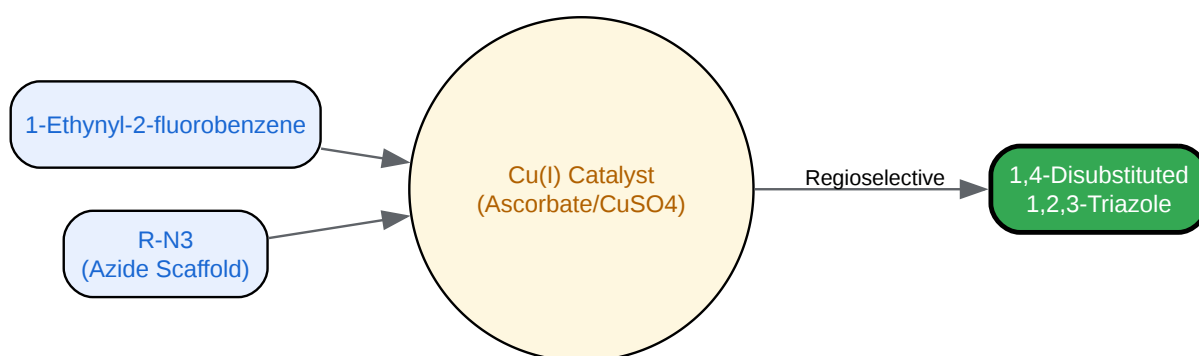
Applications: "Click" Chemistry & Beyond

The terminal alkyne group allows this molecule to serve as a "warhead" for probing biological systems via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reaction Engineering for Triazole Synthesis

When reacting **1-ethynyl-2-fluorobenzene** with an azide-tagged biomolecule:

- Catalyst:
+ Sodium Ascorbate (generates Cu(I) in situ).
- Solvent: t-BuOH /
(1:1).
- Benefit: The ortho-fluorine atom remains chemically inert during the "Click" reaction but influences the lipophilicity of the resulting triazole product.



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Figure 2: CuAAC pathway yielding the 1,4-disubstituted triazole regioisomer.

Safety & Handling (SDS Summary)

- Flammability: Flash point is low (<37°C). Ground all equipment to prevent static discharge.[6]
- Storage: Store at 2-8°C. Stabilize with trace BHT if storing for >6 months to prevent polymerization.
- Health: Irritating to eyes, respiratory system, and skin.[2] Use Fume Hood.

References

- PubChem. **1-Ethynyl-2-fluorobenzene** | C₈H₅F | CID 643358.[1][3] National Library of Medicine. [\[Link\]](#)[1]

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